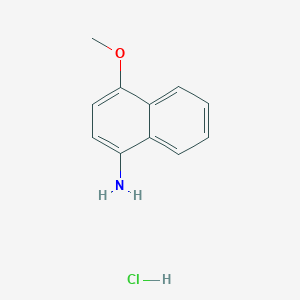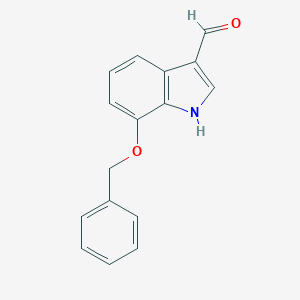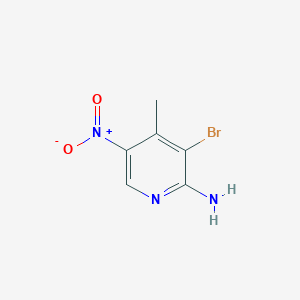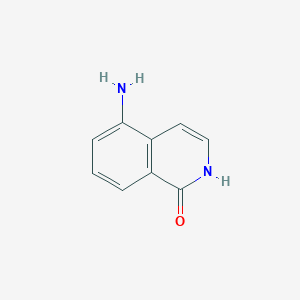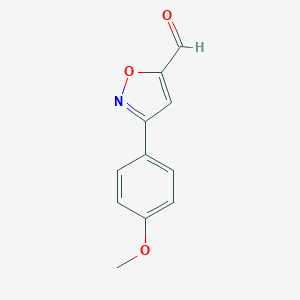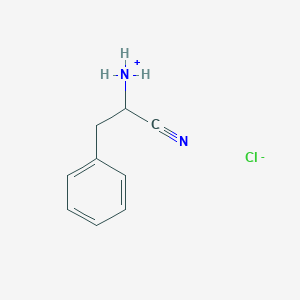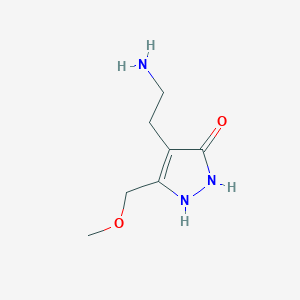
4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one, also known as PY-1, is an organic compound that has been studied for its potential applications in medicine and scientific research. PY-1 is a derivative of the pyrazolone family, and its structure is composed of an aromatic five-membered ring and a nitrogen-containing heterocycle. This compound has been found to possess a variety of biochemical and physiological effects, and its unique structure has allowed for its use in a number of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one is related to a class of chemicals that have been the focus of various synthesis and structural analysis studies. For instance, studies on the synthesis and characterization of Schiff base ligands derived from similar pyrazole compounds have been conducted, revealing insights into their structural and spectroscopic properties. These compounds are characterized using a range of techniques including UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography, indicating their potential in forming complex structures and their applications in various fields of chemistry (Hayvalı et al., 2010).
Corrosion Inhibition
Another study explored the application of a Schiff base compound, synthesized from a similar pyrazole derivative, as a corrosion inhibitor for steel in acidic solutions. This research demonstrates the compound's effectiveness in reducing corrosion rates, highlighting its potential application in protecting metal surfaces (Emregül & Hayvalı, 2006).
Cytotoxic Activity
Research into pyrazole derivatives also includes investigations into their cytotoxic activities against cancer cells. A study synthesized new pyrazolo[1,5-a]pyrimidine derivatives from 5-amino-N-aryl-1H-pyrazoles, which were then screened for in vitro cytotoxic activity, showcasing the potential of these compounds in developing anticancer therapies (Hassan et al., 2014).
Antimicrobial and Anticancer Agents
Further research into novel pyrazole derivatives has shown that these compounds can exhibit significant antimicrobial and anticancer activity. The synthesis of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and related compounds demonstrated their potential as effective antimicrobial and anticancer agents, with some compounds showing higher activity than standard drugs (Hafez et al., 2016).
Modification of Hydrogels
A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, revealed enhanced thermal stability and promising biological activity of the modified polymers. This suggests applications in medical fields, particularly in drug delivery systems and tissue engineering (Aly & El-Mohdy, 2015).
Propriétés
IUPAC Name |
4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-12-4-6-5(2-3-8)7(11)10-9-6/h2-4,8H2,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVXXHCTAXATSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=O)NN1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

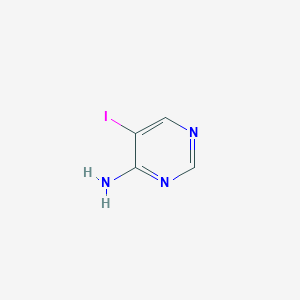

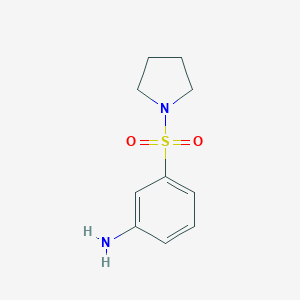
![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)
